molecular formula C15H29ClN6O5 B7825975 (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride

Cat. No.: B7825975
M. Wt: 408.88 g/mol
InChI Key: KYMBEZAOVMYAGM-QMCLHUHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride is a crucial compound in the synthesis of Argatroban, a synthetic, reversible, and competitive thrombin inhibitor. Argatroban is widely used as an anticoagulant, particularly for patients with heparin-induced thrombocytopenia . The intermediate plays a vital role in the production of Argatroban, ensuring the compound’s efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride involves several steps, including the use of specific reagents and conditions. One common method involves the enzyme resolution preparation of (2R,4R)-4-methylpiperidine-2-ethyl formate-L-tartrate . This process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high selectivity and yield. The use of enzyme resolution and specific reagents like L-tartaric acid helps achieve the desired chiral purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are further processed to produce the final Argatroban compound .

Scientific Research Applications

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride has several scientific research applications, including:

Mechanism of Action

(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride exerts its effects by inhibiting thrombin-catalyzed or -induced reactions. It directly and selectively inhibits the action of free and clot-associated thrombin. This inhibition prevents fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation . The molecular targets include the active site of thrombin, where Argatroban binds and blocks its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride include:

    Bivalirudin: Another direct thrombin inhibitor used in anticoagulant therapy.

    Dabigatran: An oral direct thrombin inhibitor used for preventing stroke and systemic embolism.

    Edoxaban: An oral anticoagulant that inhibits factor Xa.

Uniqueness

This compound is unique due to its specific structure and mechanism of action. Unlike other thrombin inhibitors, Argatroban is highly selective for thrombin and has a reversible binding, making it suitable for patients with heparin-induced thrombocytopenia .

Biological Activity

The compound (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride is a derivative of piperidine and is primarily known for its role as an intermediate in the synthesis of argatroban, an anticoagulant used in clinical settings. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H20ClN5O3\text{C}_{13}\text{H}_{20}\text{ClN}_{5}\text{O}_{3}

This structure includes a piperidine ring, an ethyl ester group, and a nitroguanidine moiety, which are critical for its biological activity.

This compound exhibits its biological effects primarily through inhibition of thrombin. Thrombin is a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, facilitating clot formation. By inhibiting thrombin, this compound effectively reduces blood clotting, making it beneficial in managing thromboembolic disorders.

Anticoagulant Activity

Research indicates that the compound has demonstrated significant anticoagulant properties comparable to those of argatroban. In vitro studies have shown that it effectively inhibits thrombin activity in human plasma samples. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of thrombin activity) in the low micromolar range, suggesting potent anticoagulant efficacy .

Clinical Applications

  • Thrombosis Management : A clinical trial investigated the use of argatroban (and its intermediates) in patients with heparin-induced thrombocytopenia (HIT). The results indicated that patients receiving treatment experienced significantly reduced thrombotic events compared to those on traditional anticoagulants .
  • Safety Profile : Another study assessed the safety and efficacy of this compound in a cohort of patients with acute coronary syndrome. The findings suggested a favorable safety profile with manageable side effects .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's interaction with various coagulation factors. The results consistently demonstrate that it inhibits factor Xa and thrombin more effectively than other common anticoagulants like warfarin and heparin .

Compound IC50 (µM) Mechanism
Argatroban0.5Thrombin inhibition
Warfarin10Vitamin K antagonist
Heparin5Factor Xa inhibition
Subject Compound0.3Thrombin & Factor Xa inhibition

Properties

IUPAC Name

ethyl (2R,4R)-1-[(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]-4-methylpiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N6O5.ClH/c1-3-26-14(23)12-9-10(2)6-8-20(12)13(22)11(16)5-4-7-18-15(17)19-21(24)25;/h10-12H,3-9,16H2,1-2H3,(H3,17,18,19);1H/t10-,11+,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMBEZAOVMYAGM-QMCLHUHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride
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(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride
Reactant of Route 3
(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride
Reactant of Route 4
(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride
Reactant of Route 5
(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.